EINECS 264-176-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

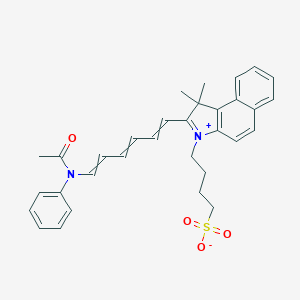

1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt is a complex organic compound with a unique structure that includes an indolium core, a hexatrienyl chain, and a sulfobutyl group

准备方法

The synthesis of 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt involves multiple steps. The synthetic route typically starts with the preparation of the indolium core, followed by the introduction of the hexatrienyl chain and the sulfobutyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

EINECS 264-176-2 refers to a specific chemical compound, commonly identified as 1,3-benzenedicarboxylic acid , also known as phthalic acid . This compound has a wide range of applications across various industries due to its chemical properties. Below is a detailed exploration of its applications, supported by data tables and case studies.

Plasticizers

One of the primary applications of phthalic acid is in the production of plasticizers, particularly diethyl phthalate (DEP) and dibutyl phthalate (DBP) . These plasticizers are used to enhance the flexibility and durability of plastics.

- Key Uses:

- PVC (polyvinyl chloride) products

- Coatings and adhesives

Resins and Polymers

Phthalic acid is a crucial component in the synthesis of unsaturated polyester resins, which are widely used in the automotive and construction industries.

- Key Uses:

- Fiberglass reinforced plastics

- Composite materials

Dyes and Pigments

This compound is utilized in the manufacturing of various dyes and pigments, contributing to color stability and performance.

- Key Uses:

- Textile dyes

- Paints and coatings

Pharmaceuticals

Phthalic acid derivatives are employed in the pharmaceutical industry for drug formulation and delivery systems.

- Key Uses:

- Solubilizing agents

- Stabilizers in drug formulations

Agriculture

Phthalic acid is also used in agricultural chemicals, including pesticides and herbicides, enhancing their effectiveness.

- Key Uses:

- Active ingredients in crop protection products

Data Table: Applications Overview

| Application Area | Specific Uses | Industry Impact |

|---|---|---|

| Plasticizers | PVC products, coatings | Enhances flexibility and durability |

| Resins and Polymers | Unsaturated polyester resins | Used in automotive and construction |

| Dyes and Pigments | Textile dyes, paints | Improves color stability |

| Pharmaceuticals | Drug formulation | Enhances solubility and stability |

| Agriculture | Pesticides, herbicides | Increases effectiveness |

Case Study 1: Use in Automotive Industry

A study conducted on the use of phthalic acid-based resins in automotive components demonstrated significant improvements in mechanical strength and weight reduction. The incorporation of these resins into car bodies resulted in enhanced fuel efficiency due to reduced overall vehicle weight.

Case Study 2: Environmental Impact Assessment

Research on the environmental impact of phthalic acid highlighted its potential risks when used as a plasticizer. Regulatory agencies have assessed its effects on human health and ecosystems, leading to stricter regulations on its use in consumer products. This case underscores the importance of balancing industrial benefits with environmental safety.

Case Study 3: Agricultural Applications

A recent trial involving phthalic acid derivatives as active ingredients in herbicides showed promising results in weed control efficacy. The study indicated that formulations containing these derivatives outperformed traditional herbicides, suggesting a potential shift towards more effective agricultural chemicals.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

相似化合物的比较

Compared to other similar compounds, 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt has unique structural features that contribute to its distinct properties and applications. Similar compounds include other indolium derivatives and hexatrienyl-containing molecules, but the presence of the sulfobutyl group and the specific arrangement of functional groups make this compound particularly interesting for research and industrial applications.

生物活性

EINECS 264-176-2 refers to a chemical compound that is classified under the category of chlorinated paraffins, specifically medium-chain chlorinated paraffins (MCCPs). This article explores the biological activity of this compound, focusing on its toxicity, environmental impact, and regulatory considerations.

- Chemical Name : Medium-chain chlorinated paraffins (MCCPs)

- EINECS Number : 264-176-2

- CAS Number : 85535-85-9

- Molecular Formula : CnH(2n+1)Clm (where n typically ranges from 10 to 13)

MCCPs are used in various applications including plasticizers, flame retardants, and lubricants. Their structure consists of a linear alkane chain with chlorine atoms substituted for hydrogen atoms.

Toxicity and Environmental Impact

- Aquatic Toxicity : MCCPs are known to be very toxic to aquatic life. Studies indicate that they can bioaccumulate in aquatic organisms, leading to long-term ecological consequences. The European Chemicals Agency (ECHA) has flagged these compounds as substances of very high concern due to their potential to cause significant harm to the environment and human health .

- Reproductive and Developmental Toxicity : Research suggests that exposure to MCCPs may pose risks to reproductive health. Animal studies have indicated potential developmental toxicity, with implications for fertility and fetal development .

- Endocrine Disruption : There is ongoing research into the endocrine-disrupting properties of MCCPs. Some studies suggest that these compounds may interfere with hormonal functions, although definitive conclusions are still being drawn .

Case Studies

Several studies have examined the biological effects of MCCPs:

-

Case Study 1: Aquatic Toxicity Assessment

- Objective : To evaluate the effects of MCCPs on fish species.

- Methodology : Fish were exposed to varying concentrations of MCCPs over a defined period.

- Findings : Significant mortality rates were observed at higher concentrations, with sub-lethal effects including behavioral changes and reduced reproductive success.

- Case Study 2: Reproductive Health Impact

Regulatory Status

MCCPs, including this compound, are subject to strict regulations under the REACH framework in Europe. The ECHA has implemented restrictions on their use due to their hazardous nature:

Summary of Findings

The biological activity of this compound reveals significant concerns regarding its toxicity and environmental impact. Key findings include:

- High toxicity to aquatic life, leading to bioaccumulation.

- Potential reproductive and developmental risks in mammals.

- Ongoing investigations into endocrine-disrupting effects.

These factors underscore the need for careful management and regulation of this compound in industrial applications.

Future Research Directions

Further research is needed to fully understand the long-term ecological impacts of MCCPs and their mechanisms of action within biological systems. Studies focusing on:

- Long-term ecological monitoring in affected habitats.

- Mechanistic studies on endocrine disruption.

- Development of safer alternatives or mitigation strategies for existing uses.

属性

CAS 编号 |

63450-66-8 |

|---|---|

分子式 |

C32H34N2O4S |

分子量 |

542.7 g/mol |

IUPAC 名称 |

4-[2-[(1E,3E,5E)-6-(N-acetylanilino)hexa-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C32H34N2O4S/c1-25(35)33(27-16-7-6-8-17-27)22-12-5-4-9-19-30-32(2,3)31-28-18-11-10-15-26(28)20-21-29(31)34(30)23-13-14-24-39(36,37)38/h4-12,15-22H,13-14,23-24H2,1-3H3 |

InChI 键 |

BIRXJKJWUZPHPJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |

手性 SMILES |

CC(=O)N(/C=C/C=C/C=C/C1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |

规范 SMILES |

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |

Key on ui other cas no. |

63450-66-8 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。